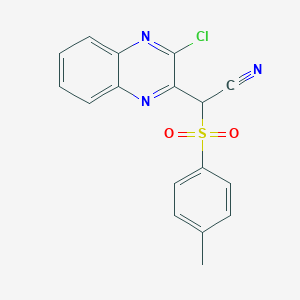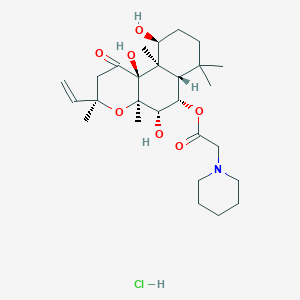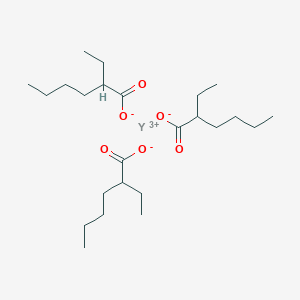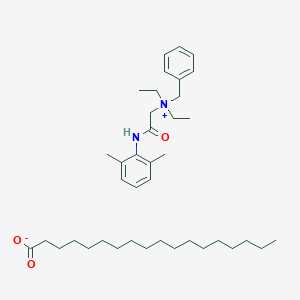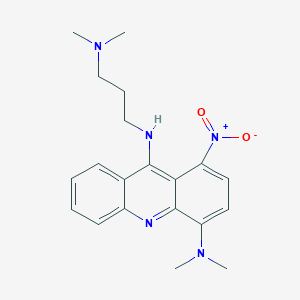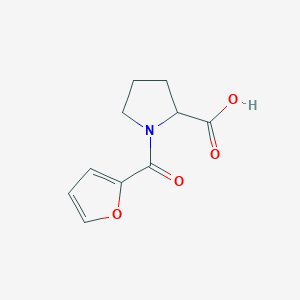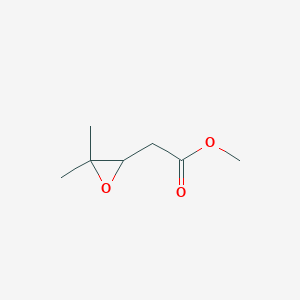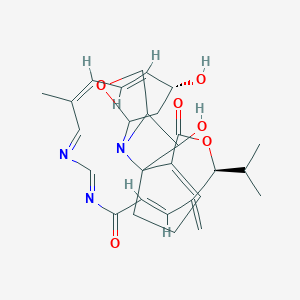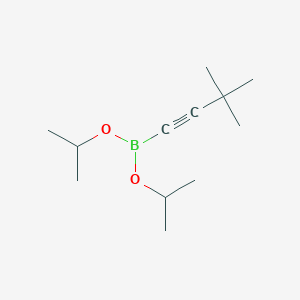
(2-tert-Butyl-1-ethynyl)diisopropoxyborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a boronic ester with the molecular formula C12H23BO2 and a molecular weight of 210.12 g/mol . This compound is notable for its use in various organic synthesis processes, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It is known that this compound is a substrate that participates in a dotz annulation process .
Mode of Action
The compound interacts with its targets through a Dotz annulation process, leading to a substituted arylboronate . This process is a type of chemical reaction that allows for the synthesis of complex organic compounds. The resulting substituted arylboronate can undergo further synthetic elaboration, such as a Suzuki-Miyaura biaryl cross-coupling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21012 and a density of 0.891 g/mL at 25°C , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the production of a substituted arylboronate, which can undergo further synthetic elaboration . This suggests that the compound could be used in the synthesis of complex organic compounds.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability.
Preparation Methods
The synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane typically involves the reaction of an alkynylboronate with diisopropyl borate. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating its nucleophilic attack on the borate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-tert-Butyl-1-ethynyl)diisopropoxyborane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts for coupling reactions and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-tert-Butyl-1-ethynyl)diisopropoxyborane has several applications in scientific research:
Organic Synthesis: It is used as a substrate in Dotz annulation processes, leading to substituted arylboronates.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Comparison with Similar Compounds
Similar compounds to (2-tert-Butyl-1-ethynyl)diisopropoxyborane include:
Phenylboronic Acid: Used in similar coupling reactions but with different reactivity and selectivity.
Vinylboronic Acid: Another boronic acid derivative used in organic synthesis.
Alkynylboronic Acids: A broader class of compounds with similar structures and reactivity.
What sets this compound apart is its specific structure, which imparts unique reactivity and selectivity in certain synthetic applications.
Properties
IUPAC Name |
3,3-dimethylbut-1-ynyl-di(propan-2-yloxy)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-10(2)14-13(15-11(3)4)9-8-12(5,6)7/h10-11H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZJMZNIOCRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC(C)(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556147 |
Source


|
| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121021-24-7 |
Source


|
| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
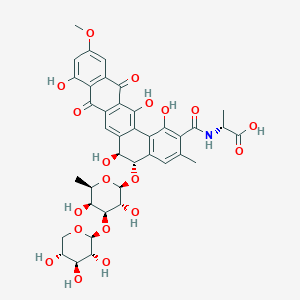
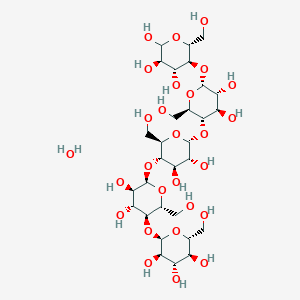
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
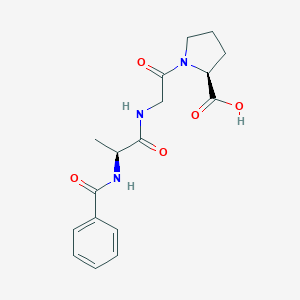
![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

